4-Chloro-2-fluoro-5-methylphenol
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Overview
Description
4-Chloro-2-fluoro-5-methylphenol is an organic compound with the molecular formula C7H6ClFO It is a substituted phenol, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 4-fluoro-2-methylphenol have been used in the grafting of lignin model compounds . This suggests that 4-Chloro-2-fluoro-5-methylphenol may interact with similar biological targets.
Mode of Action
They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility may affect its bioavailability and therefore its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloro-2-fluoro-5-nitrophenol, followed by reduction of the nitro group to a hydroxyl group. This reaction typically requires a strong base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Chloro-2-fluoro-5-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar but lacks the chlorine atom.
2-Chloro-5-methylphenol: Similar but with different substitution pattern.
Uniqueness: 4-Chloro-2-fluoro-5-methylphenol is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity
Biological Activity
4-Chloro-2-fluoro-5-methylphenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, anticancer potential, and other significant biological effects based on recent studies and research findings.
- Molecular Formula : C₇H₆ClFO
- Molecular Weight : 162.57 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 225.3 °C
- Melting Point : Not available
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits significant antibacterial activity and has been shown to prevent biofilm formation, which is critical in treating persistent infections.
Key Findings:
- Inhibition Concentration (MIC) : The minimum inhibitory concentration (MIC) against MRSA was found to be as low as 8 µg/mL, demonstrating strong efficacy compared to standard antibiotics like ciprofloxacin, which has an MIC of 4 µg/mL .
- Mechanism of Action : The compound alters bacterial cell density and size and inhibits staphyloxanthin production, a virulence factor in MRSA .
Anticancer Properties
The anticancer activity of this compound has been evaluated through various in vitro studies. Its derivatives have shown promise against multiple cancer cell lines.
Case Studies:
- Cell Line Testing : A series of derivatives were tested against nine different cancer cell lines following the National Cancer Institute (NCI) protocols. One derivative demonstrated a percentage growth inhibition (PGI) of 65.12% against the SNB-19 cell line at a concentration of 10 µM .
- Molecular Docking Studies : The compound was subjected to molecular docking studies revealing efficient binding to tubulin, suggesting potential as a tubulin inhibitor, which is a common target in cancer therapy .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.
Inflammatory Response:
Research indicates that phenolic compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data on this compound's effects on these pathways is limited, related phenolic compounds have shown promising results in reducing inflammatory markers in human neutrophils .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against MRSA with an MIC of 8 µg/mL; inhibits biofilm formation. |
Anticancer | Significant growth inhibition in various cancer cell lines; potential tubulin inhibitor. |
Anti-inflammatory | Related compounds show modulation of COX and LOX pathways; further studies needed for specifics. |
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVUJFQFFZMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807237-81-5 |
Source
|
Record name | 4-Chloro-2-fluoro-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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